molecular formula C8H8Cl2O2 B1602063 (2,6-Dichloro-4-methoxyphenyl)methanol CAS No. 86111-47-9

(2,6-Dichloro-4-methoxyphenyl)methanol

Cat. No.: B1602063
CAS No.: 86111-47-9
M. Wt: 207.05 g/mol
InChI Key: GZPKMEKJXBJIEZ-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. One common method includes dissolving 4-methoxybenzyl alcohol and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide solution. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxymethyl group yields 2,6-dichloro-4-methoxybenzaldehyde or 2,6-dichloro-4-methoxybenzoic acid.
  • Reduction of the compound results in the formation of 2,6-dichloro-4-methoxybenzyl alcohol.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dichloro-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    2,6-Dichloro-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

    2,6-Dichloro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    2,6-Dichloro-4-methoxybenzyl alcohol: Similar structure but with a benzyl alcohol group.

Uniqueness: (2,6-Dichloro-4-methoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(2,6-dichloro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPKMEKJXBJIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560872
Record name (2,6-Dichloro-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86111-47-9
Record name (2,6-Dichloro-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1,3-dichloro-5-methoxybenzene (10.0 g), paraformaldehyde (2.21 g), and concentrated hydrochloric acid (100 mL) was added concentrated sulfuric acid (1.00 mL) at room temperature. After heating and refluxing at 100° C. for 8 hours, and leaving to be cooled to room temperature, water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with water, a saturated aqueous sodium hydrogen carbonate solution, and a saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. To the residue were added dioxane (56.0 mL) and a 1 M aqueous sodium hydroxide solution (113 mL), followed by heating and refluxing at 100° C. for 3 hours. The reaction solution was left to be cooled, and then water was added thereto, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain (2,6-dichloro-4-methoxyphenyl)methanol (4.67 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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